Tert-butyl 2-((1H-pyrrolo[2,3-b]pyridin-5-yl)oxy)-4-bromobenzoate is a complex organic compound characterized by its unique structural features and potential applications in scientific research. This compound belongs to the class of benzoates, which are esters derived from benzoic acid. The structure incorporates a tert-butyl group, a pyrrolo[2,3-b]pyridine moiety, and a bromobenzoate component, making it of interest in various fields including medicinal chemistry and organic synthesis.
This compound can be synthesized through various organic reactions and is typically classified under the category of benzoate esters. Its classification is significant in organic chemistry due to the functional groups present, which influence its reactivity and interactions with biological systems.
The synthesis of tert-butyl 2-((1H-pyrrolo[2,3-b]pyridin-5-yl)oxy)-4-bromobenzoate can be achieved through several methods, primarily involving nucleophilic substitution reactions or esterification processes.
The molecular structure of tert-butyl 2-((1H-pyrrolo[2,3-b]pyridin-5-yl)oxy)-4-bromobenzoate can be represented as follows:
The compound features a tert-butyl group attached to an oxygen atom that connects to the pyrrolo[2,3-b]pyridine ring system.
The structural analysis often involves techniques like NMR (Nuclear Magnetic Resonance), IR (Infrared Spectroscopy), and mass spectrometry to confirm the identity and purity of the synthesized compound.
Tert-butyl 2-((1H-pyrrolo[2,3-b]pyridin-5-yl)oxy)-4-bromobenzoate can participate in various chemical reactions including:
These reactions typically require careful control of reaction conditions such as temperature, solvent choice, and reaction time to optimize yields and selectivity.
The mechanism of action for this compound can be understood through its interactions at the molecular level:
Kinetic studies may provide insights into the reaction rates and mechanisms involved in these transformations.
Relevant data regarding these properties can be obtained through standard laboratory testing methods.
Tert-butyl 2-((1H-pyrrolo[2,3-b]pyridin-5-yl)oxy)-4-bromobenzoate has several scientific applications:
The 1H-pyrrolo[2,3-b]pyridine core provides a dual hydrogen-bonding capability through its pyrrolic NH (donor) and pyridinic nitrogen (acceptor). This facilitates high-affinity binding to kinase hinge regions, as demonstrated in BRAFᵛ⁶⁰⁰ᴱ and TNIK inhibitors. For example, compound 35 (featuring this scaffold) achieved IC₅₀ values of 0.080 µM against BRAFᵛ⁶⁰⁰ᴱ and demonstrated nanomolar inhibition of TNIK in kinase assays [3] [7]. The scaffold’s planar rigidity enables π-stacking with hydrophobic kinase pockets, while its moderate logP (~2.5) balances membrane permeability and solubility. Strategic oxygenation at the 5-position (as in the title compound) introduces a flexible linker for attaching auxiliary pharmacophores, significantly enhancing target modulation. Recent studies confirm that such derivatives exploit unique subpockets in the BRAF binding site, leading to improved selectivity over other kinases [3].
Compound | Biological Target | IC₅₀/Activity | Role of Substituents |
---|---|---|---|
35 | BRAFᵛ⁶⁰⁰ᴱ | 0.080 µM | 5-oxyaryl linkage enables optimal hinge binding |
TNIK Inhibitor | TRAF2/NCK-interacting kinase | <1 nM | 3-Heteroaryl groups enhance ATP-competitive inhibition |
Venetoclax intermediate | BCL-2 | N/A (synthetic precursor) | Bromine enables Suzuki coupling for biaryl formation |
The bromine atom at the 4-position of the benzoate ring serves dual purposes:
The tert-butyl ester group acts as a sterically shielded prodrug motif:
Notably, the ether linkage between the pyrrolopyridine and bromobenzoate units introduces rotational flexibility, allowing conformational adaptation in binding pockets. This is evidenced by the compound’s application in synthesizing TNIK inhibitors with sub-nanomolar IC₅₀ values [7].
Supplier | Purity | Price (1g) | Key Handling Notes |
---|---|---|---|
Synthonix [2] | >95% | $112 | Shipped at RT; US/EU stock available |
TRC [6] | >95% | $495 (5g) | -20°C storage; Canadian origin |
ChemScene [8] | 98% | $95 (5g) | Sealed in dry; light-sensitive |
The therapeutic evolution of this scaffold accelerated with the discovery of its kinase inhibitory potential in the early 2000s. Key milestones include:
This compound exemplifies "molecular hub" philosophy in medicinal chemistry, where a single intermediate feeds divergent synthesis routes for multiple drug candidates.
Year | Advancement | Impact |
---|---|---|
2020 | BRAFᵛ⁶⁰⁰ᴱ inhibitors with 5-oxyaryl linkages [3] | Validated scaffold for melanoma therapeutics |
2021 | TNIK inhibitors (<1 nM IC₅₀) [7] | Expanded applications in immunomodulation |
2023 | Venetoclax intermediate scale-up [8] | Enabled industrial synthesis of BCL-2 antagonists |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: